molecular formula C7H11ClF2O3S B6185664 [3,3-difluoro-1-(methoxymethyl)cyclobutyl]methanesulfonyl chloride CAS No. 2624139-49-5

[3,3-difluoro-1-(methoxymethyl)cyclobutyl]methanesulfonyl chloride

Cat. No.: B6185664
CAS No.: 2624139-49-5
M. Wt: 248.7
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Description

[3,3-difluoro-1-(methoxymethyl)cyclobutyl]methanesulfonyl chloride: is a chemical compound with a unique structure that combines a cyclobutyl ring with difluoromethyl and methoxymethyl groups, along with a methanesulfonyl chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,3-difluoro-1-(methoxymethyl)cyclobutyl]methanesulfonyl chloride typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of difluoromethylating agents, such as difluorocarbene precursors, under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The methanesulfonyl chloride group can undergo nucleophilic substitution reactions, where the chloride is replaced by various nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the difluoromethyl group.

    Addition Reactions: The cyclobutyl ring can undergo addition reactions, especially with electrophiles.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative .

Scientific Research Applications

[3,3-difluoro-1-(methoxymethyl)cyclobutyl]methanesulfonyl chloride: has several applications in scientific research:

Mechanism of Action

The mechanism by which [3,3-difluoro-1-(methoxymethyl)cyclobutyl]methanesulfonyl chloride exerts its effects involves its reactivity towards nucleophiles and electrophiles. The methanesulfonyl chloride group is particularly reactive, allowing for the formation of various derivatives. The difluoromethyl group can influence the compound’s electronic properties, affecting its interactions with biological targets .

Comparison with Similar Compounds

Similar Compounds

  • [3,3-difluoro-1-(hydroxymethyl)cyclobutyl]methanesulfonyl chloride
  • [3,3-difluoro-1-(chloromethyl)cyclobutyl]methanesulfonyl chloride

Comparison

Properties

CAS No.

2624139-49-5

Molecular Formula

C7H11ClF2O3S

Molecular Weight

248.7

Purity

95

Origin of Product

United States

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